2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone
Description
2-(3-Bromophenoxy)-1-(piperidin-1-yl)ethanone is a brominated aromatic compound featuring a piperidine moiety linked via an ethanone bridge. Its structure combines a halogenated phenoxy group with a six-membered piperidine ring, which confers unique electronic and steric properties. This compound is primarily utilized in medicinal chemistry research as a precursor or intermediate for synthesizing bioactive molecules, particularly those targeting microbial or neurological pathways .
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-4-6-12(9-11)17-10-13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACNYNGQDBKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone typically involves the reaction of 3-bromophenol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds featuring piperidine rings can exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. In vitro assays have demonstrated that certain piperidine-based compounds possess cytotoxic effects against cancer cells such as HepG2 and MCF-7, with IC50 values indicating effective concentrations for inhibition .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. One notable target is dihydrofolate reductase (DHFR), which plays a critical role in folate metabolism and is implicated in cancer and bacterial infections. In silico studies combined with biochemical assays have shown that modifications in the piperidine structure can enhance the binding affinity to DHFR, suggesting that 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone may be optimized for better inhibitory activity .
3. Neurological Applications
Piperidine derivatives are also being investigated for their neuroprotective effects. The modulation of neurotransmitter systems through piperidine-based compounds has been linked to potential treatments for neurodegenerative diseases. Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can lead to enhanced neuroprotective effects .
Case Studies
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Different Heterocycles
- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone Structural Difference: Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring). Impact: The smaller pyrrolidine ring reduces steric hindrance and alters basicity (pKa ~9.5 for pyrrolidine vs. This compound demonstrates utility in synthesizing ligands for neurological targets . Biological Activity: Limited data, but pyrrolidine derivatives often exhibit enhanced blood-brain barrier permeability compared to piperidine analogues .
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives Structural Difference: Incorporates a tetrazole ring instead of bromophenoxy. Impact: Tetrazole enhances metabolic stability and introduces hydrogen-bonding capacity. Compounds 25, 26, and 28 (from ) showed potent antibacterial and antifungal activity (MIC: 1–8 µg/mL against S. aureus and C. albicans), attributed to hydrophobic interactions with microbial enzymes .
Halogenated Analogues
- 2-Bromo-1-(3-nitrophenyl)ethanone Structural Difference: Replaces phenoxy-piperidine with a nitro group. Impact: The nitro group is a stronger electron-withdrawing moiety, increasing electrophilicity. This compound exhibits higher reactivity in nucleophilic substitution reactions compared to the bromophenoxy derivative .
- 1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Structural Difference: Combines bromoindole and thioether groups. Impact: Demonstrated superior antimalarial activity (pIC50 = 8.21) compared to chloroquine (pIC50 = 7.55), likely due to enhanced π-π stacking and redox activity .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Stability and Conformational Analysis
- Amide Bond Isomerization: Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone () revealed temperature-dependent isomerization (ΔG‡ = 67 kJ/mol), with coalescence at 293 K. This suggests that bromophenoxy derivatives may exhibit similar dynamic behavior, influencing their pharmacokinetic profiles .
- Trifluoroacetyl Analogues: 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-2,2,2-trifluoroethanone () showed increased lipophilicity (LogP = 3.5) due to the trifluoromethyl group, enhancing membrane permeability but reducing solubility .
Activité Biologique
2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, anticancer, and enzyme inhibitory activities. The data presented are derived from diverse sources, including recent studies and case evaluations.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a piperidine ring and a bromophenoxy moiety, which are significant in determining its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including those similar to 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone.
Case Study: Antibacterial Evaluation
A series of piperidine derivatives were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the serial dilution method.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone | E. coli | 6.25 |
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Klebsiella pneumoniae | 25 |
The compound exhibited significant antibacterial activity with an MIC of 6.25 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, compounds with piperidine structures have shown promising antifungal activities. For instance, studies have reported that certain derivatives displayed effective inhibition against fungal strains such as Candida albicans.
Table: Antifungal Activity Summary
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone | Candida albicans | 15 |
| Compound C | Aspergillus niger | 30 |
| Compound D | Penicillium spp. | 20 |
The compound demonstrated an MIC of 15 µg/mL against Candida albicans, suggesting its potential utility in treating fungal infections .
Anticancer Potential
The anticancer activity of piperidine derivatives has been a significant area of research. Compounds similar to 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone have been evaluated in various cancer cell lines.
Case Study: Anticancer Activity Assessment
In vitro studies evaluated the cytotoxic effects on breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| A549 | 15 |
The compound exhibited an IC50 value of 10 µM against MDA-MB-231 cells, indicating significant antiproliferative effects .
Enzyme Inhibition Studies
The inhibition of specific enzymes is another critical aspect of the biological activity of this compound. For instance, studies have indicated that derivatives can act as inhibitors of dihydrofolate reductase (DHFR), which is essential for DNA synthesis.
Table: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 2-(3-Bromophenoxy)-1-(piperidin-1-YL)ethanone | DHFR | 13.70 |
| Methotrexate | DHFR | 0.086 |
The compound showed a notable IC50 value of 13.70 µM against DHFR, indicating its potential as a therapeutic agent targeting this enzyme .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
